molecular formula C22H20N2O4 B4208472 N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide

N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide

Cat. No.: B4208472
M. Wt: 376.4 g/mol
InChI Key: SMOIUBWHYNIJJR-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

    Amidation: The nitro-substituted methoxybenzene is then reacted with 2-(2-phenylethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Hydrogenation: For reduction reactions, hydrogen gas and palladium on carbon (Pd/C) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogenation reactions.

Major Products Formed

    Reduction Product: N-(4-amino-2-methoxyphenyl)-2-(2-phenylethyl)benzamide.

    Substitution Product: N-(4-methoxy-2-halophenyl)-2-(2-phenylethyl)benzamide, where the halogen can be iodine, bromine, or chlorine.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may study the compound’s effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide would depend on its specific interactions with molecular targets. For example, if the compound is used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro and methoxy groups may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(2-phenylethyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide a balance of electronic and steric effects, making the compound a valuable candidate for various research applications.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-28-18-13-14-20(21(15-18)24(26)27)23-22(25)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOIUBWHYNIJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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